

Application Notes and Protocols for the Quantification of LAS190792

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Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823

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This document provides detailed application notes and representative protocols for the quantitative analysis of **LAS190792** (also known as AZD8999) in biological matrices.

LAS190792 is a novel inhaled bifunctional muscarinic receptor antagonist and β 2-adrenoceptor agonist (MABA) under development for the treatment of chronic respiratory diseases. Accurate quantification of this compound is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.

Introduction

LAS190792 is a potent bronchodilator that combines two mechanisms of action in a single molecule. Its therapeutic efficacy and safety profile are determined by its absorption, distribution, metabolism, and excretion (ADME) properties. Validated bioanalytical methods are therefore essential for the reliable measurement of **LAS190792** concentrations in biological samples such as plasma, enabling the characterization of its pharmacokinetic profile. This document outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely used technique for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic parameters of **LAS190792** in human plasma following single inhaled doses. This data is based on a Phase I clinical study in

patients with Chronic Obstructive Pulmonary Disease (COPD).[1]

Table 1: Pharmacokinetic Parameters of **LAS190792** in Human Plasma

| Parameter | 100 µg Dose | 400 µg Dose |
|--------------------|-------------|-------------|
| Cmax (pg/mL) | 15.4 | 56.2 |
| Tmax (hr) | 0.5 | 0.5 |
| AUC(0-t) (pg*h/mL) | 20.5 | 127 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Representative Validation Parameters for a **LAS190792** LC-MS/MS Assay

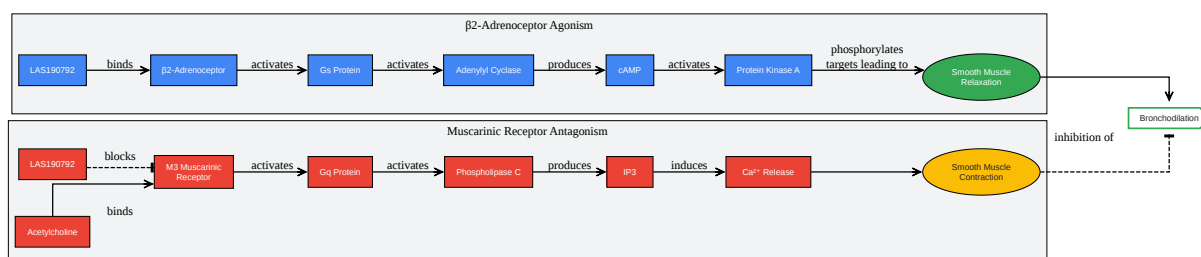
| Validation Parameter | Acceptance Criteria | Representative Result |
|--------------------------------------|------------------------------|-----------------------|
| Linearity (r ²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5 | 1 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%RE) | Within ± 15% (± 20% at LLOQ) | ± 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |

%CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Signaling Pathway of **LAS190792**

LAS190792 acts as both a muscarinic receptor antagonist and a β₂-adrenoceptor agonist. The diagram below illustrates the dual signaling pathways targeted by this molecule in airway

smooth muscle cells, leading to bronchodilation.



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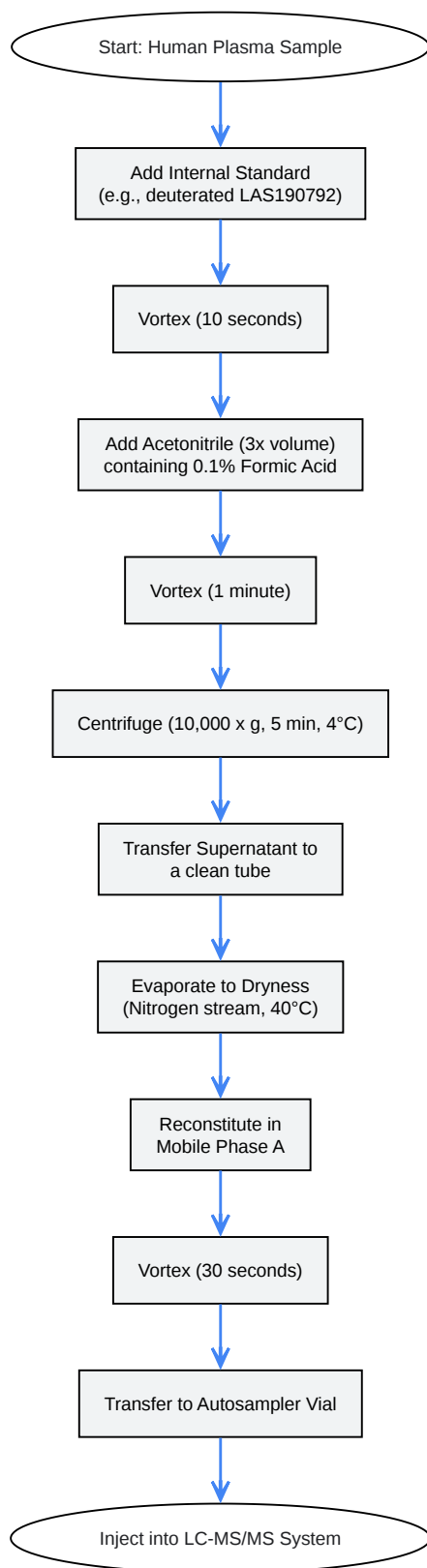
Caption: Dual signaling pathway of **LAS190792** leading to bronchodilation.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of **LAS190792** in human plasma using LC-MS/MS. This protocol is provided as a template and should be fully validated before use in regulated studies.

Sample Preparation: Protein Precipitation

This protocol outlines a simple and rapid protein precipitation method for the extraction of **LAS190792** from human plasma.



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Caption: Workflow for plasma sample preparation by protein precipitation.

Materials:

- Human plasma (K2-EDTA)
- **LAS190792** analytical standard
- Deuterated **LAS190792** (or other suitable internal standard)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Pipettes and tips

Procedure:

- Thaw plasma samples on ice.
- Pipette 100 µL of plasma into a microcentrifuge tube.
- Add 10 µL of internal standard solution (e.g., 100 ng/mL deuterated **LAS190792** in 50% methanol).
- Vortex for 10 seconds.
- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 μ L of mobile phase A.
- Vortex for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides representative conditions for the chromatographic separation and mass spectrometric detection of **LAS190792**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Table 3: Representative LC-MS/MS Conditions

| Parameter | Condition |
|-------------------------|--|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Ionization Mode | ESI Positive |
| MRM Transitions | LAS190792: [M+H] ⁺ → fragment ion Internal Standard: [M+H] ⁺ → fragment ion |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |

MRM: Multiple Reaction Monitoring. Specific mass transitions and collision energies need to be optimized for the specific instrument used.

Bioanalytical Method Validation

The representative LC-MS/MS method described above should be validated in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation should assess the following parameters:

- **Selectivity and Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

- **Linearity:** The relationship between the instrument response and the known concentration of the analyte over a defined range.
- **Accuracy and Precision:** The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
- **Recovery:** The efficiency of the extraction process.
- **Matrix Effect:** The influence of co-eluting, undetected matrix components on the ionization of the analyte.
- **Stability:** The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

Conclusion

This document provides a framework for the analytical quantification of **LAS190792**. The representative LC-MS/MS protocol, when fully validated, can be applied to support preclinical and clinical studies, providing reliable data for the pharmacokinetic and toxicokinetic assessment of this novel bronchodilator. Adherence to rigorous validation procedures is crucial to ensure data quality and regulatory compliance.

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References

- 1. researchgate.net [researchgate.net]
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